Human TSHR Antagonist Potency: 26-Fold Improvement Over ML224 (ANTAG3) in cAMP-Inhibition Assays
CAS 2418679-99-7 demonstrates an IC50 of 82 nM for antagonism of the human TSHR in a functional cAMP assay, compared to 2.1 µM (2,100 nM) for the reference antagonist ML224 (NCGC00242364/ANTAG3) tested in similar TSHR-expressing HEK293 cell-based assays [1]. This represents an approximately 26-fold improvement in potency. The thiazolidine-dioxide scaffold thus delivers significantly enhanced receptor engagement at lower concentrations than the widely cited tool compound ML224.
| Evidence Dimension | TSHR antagonist potency (human, functional cAMP assay) |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | ML224 (NCGC00242364); IC50 = 2.1 µM (2,100 nM) |
| Quantified Difference | Approximately 26-fold more potent |
| Conditions | Target: HEK293 cells expressing human TSHR; assay: Eu-cAMP tracer-based TR-FRET; incubation: 2 hrs [1]; Comparator: HEK293 cell-based TSHR antagonist assay |
Why This Matters
A 26-fold potency difference changes the required working concentration, directly impacting experimental design, compound consumption, and potential for off-target effects in cell-based models of Graves' disease.
- [1] BindingDB Entry BDBM50614116; CHEMBL5285143. Antagonist activity at human TSHR expressed in HEK293 cells; IC50: 82 nM. Curated by ChEMBL. View Source
